molecular formula C13H11BrN2O4S B2430670 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide CAS No. 405924-89-2

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2430670
CAS No.: 405924-89-2
M. Wt: 371.21
InChI Key: BIOHANWACXVNAQ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that has been utilized in the synthesis of related compounds .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This method has been used in the formal total synthesis of various compounds .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of thiophene derivatives, including those substituted with bromo and nitro groups, have been a subject of research due to their potential applications in various fields. Studies such as the one by Consiglio et al. (1982) have explored the kinetics of reactions involving 5-bromo-2-nitrothiophenes with nucleophiles, highlighting their reactivity and potential utility in synthetic chemistry. This particular study offers insights into the behavior of similar compounds under different chemical conditions, potentially informing the synthesis and modification of 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide for specific applications (Consiglio, Spinelli, Gronowitz, Hörnfeldt, Maltesson, & Noto, 1982).

Medicinal Chemistry and Drug Design

Thiophene derivatives have been examined for their pharmacological activities, including as precursors for drug design. The study by Threadgill et al. (1991) on the synthesis of nitrothiophene carboxamides for evaluation as radiosensitizers and bioreductively activated cytotoxins exemplifies the type of research conducted in this area. Such compounds, by virtue of their structural and electronic properties, could serve as frameworks for developing new therapeutics. While specific studies on this compound may not be available, the research on related molecules underscores the potential medicinal and biological applications of thiophene derivatives (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Photophysical and Material Science Applications

The study of thiophene-based compounds extends to their photophysical properties and applications in material science. For instance, the work by Li, Vamvounis, and Holdcroft (2002) on tuning the optical properties of poly(thiophene)s through postfunctionalization demonstrates the relevance of thiophene derivatives in developing materials with desirable electronic and optical characteristics. Although this study does not directly address this compound, it highlights the broader context of thiophene chemistry in the field of materials science, suggesting possible avenues for exploring the photophysical properties of such compounds (Li, Vamvounis, & Holdcroft, 2002).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-2-20-8-3-4-9(10(7-8)16(18)19)15-13(17)11-5-6-12(14)21-11/h3-7H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOHANWACXVNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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